2,4,6-Trifluorobenzyl alcohol

Lipophilicity Membrane Permeability ADME Prediction

Researchers requiring a metabolically stable fluorinated building block face regioselectivity and supply inconsistency with asymmetric difluoro analogs. 2,4,6-Trifluorobenzyl alcohol (CAS 118289-07-9) resolves both as a validated precursor for neonicotinoid insecticides imidacloprid & acetamiprid and the pharma intermediate 2,4,6-trifluorobenzylamide. • Symmetric 2,4,6-trifluoro pattern eliminates regioselectivity concerns during formylation and subsequent transformations, ensuring predictable synthetic outcomes vs. difluoro isomers. • LogP 1.3-1.63, MW 162.11, TPSA 20.2 Ų - optimal drug-likeness with three metabolically stable C-F bonds, preserving CNS permeability while gaining fluorine-mediated metabolic resistance. • Reliable two-step route from 1,3,5-trifluorobenzene, delivering 86% yield and 96.2% GC purity - consistent quality for multi-step pharma and agrochemical synthesis.

Molecular Formula C7H5F3O
Molecular Weight 162.11 g/mol
CAS No. 118289-07-9
Cat. No. B048634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trifluorobenzyl alcohol
CAS118289-07-9
Molecular FormulaC7H5F3O
Molecular Weight162.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)CO)F)F
InChIInChI=1S/C7H5F3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2
InChIKeyYJQDVBPZXNALEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Properties of 2,4,6-Trifluorobenzyl Alcohol


2,4,6-Trifluorobenzyl alcohol (CAS 118289-07-9) is a fluorinated benzyl alcohol derivative with the molecular formula C7H5F3O and a molecular weight of 162.11 g/mol [1]. The compound possesses a predicted acid dissociation constant (pKa) of 13.34 ± 0.10 and a calculated LogP value of 1.3 [2] to 1.634 [3], indicating moderate lipophilicity suitable for membrane permeability applications. Its topological polar surface area is 20.2 Ų, with a single rotatable bond [4]. The compound is a crystalline solid at storage temperatures (2–8°C), with a predicted boiling point of 179.5 ± 35.0°C and density of 1.398 ± 0.06 g/cm³ . These physicochemical parameters establish the baseline for evaluating its differentiation from less-fluorinated or non-fluorinated benzyl alcohol analogs in synthetic and biological applications.

Why Generic Benzyl Alcohols Cannot Substitute 2,4,6-Trifluorobenzyl Alcohol


Fluorination pattern and degree critically govern the electron-withdrawing character, metabolic stability, and physicochemical properties of benzyl alcohol derivatives. 2,4,6-Trifluorobenzyl alcohol exhibits a symmetric 2,4,6-fluorination pattern that confers unique electronic effects relative to 2,4-difluorobenzyl alcohol (two fluorine atoms, LogP ~1.475) [1] or 2,3,4,5,6-pentafluorobenzyl alcohol (five fluorine atoms, molecular weight 198.09 g/mol, LogP ~2.0) [2]. Substituting with an unfluorinated benzyl alcohol eliminates the electron-withdrawing effect entirely, altering reaction kinetics and intermediate stability in nucleophilic substitution pathways . The pKa of 2,4,6-trifluorobenzyl alcohol (13.34) reflects its distinct alcohol acidity profile, which influences protecting group strategies and oxidation susceptibility compared to difluoro- (pKa ~14.0) or non-fluorinated analogs . Generic substitution without accounting for these quantified differences leads to altered reactivity, divergent product distribution, and compromised yield in multi-step synthetic sequences, particularly where the trifluorinated phenyl ring serves as a metabolically stable pharmacophoric element [3].

Quantitative Differentiation from Closest Analogs


Lipophilicity vs. 2,4-Difluorobenzyl Alcohol

2,4,6-Trifluorobenzyl alcohol exhibits a computed LogP (XLogP3-AA) value of 1.3 [1] or 1.634 [2], compared to 2,4-difluorobenzyl alcohol with a cLogP of 1.475 [3]. The additional fluorine at the 6-position on the trifluoro compound modulates lipophilicity within a narrow but meaningful range (ΔLogP approximately -0.175 to +0.159 depending on calculation method), offering a distinct balance between hydrophobicity for membrane penetration and aqueous solubility for formulation [4].

Lipophilicity Membrane Permeability ADME Prediction

Molecular Weight and Fluorine Content vs. Pentafluoro Analog

2,4,6-Trifluorobenzyl alcohol has a molecular weight of 162.11 g/mol with three fluorine atoms (F content 35.1% by weight) [1]. The pentafluorinated analog (2,3,4,5,6-pentafluorobenzyl alcohol) has a molecular weight of 198.09 g/mol with five fluorine atoms (F content 47.9% by weight) [2]. The 36 g/mol molecular weight difference and 12.8% lower fluorine content provide 2,4,6-trifluorobenzyl alcohol with a distinct advantage in meeting Lipinski's Rule of Five criteria for drug-likeness (molecular weight ≤500 g/mol threshold) while retaining sufficient fluorine-mediated metabolic stability [3].

Fluorine Content Metabolic Stability Molecular Weight Optimization

Polar Surface Area vs. Unfluorinated Benzyl Alcohol

2,4,6-Trifluorobenzyl alcohol exhibits a topological polar surface area (TPSA) of 20.2 Ų [1], which is identical to unfluorinated benzyl alcohol (TPSA = 20.2 Ų). However, the fluorine substitution does not increase polar surface area while dramatically enhancing metabolic stability and modulating electron density on the aromatic ring . This preservation of low TPSA combined with enhanced fluorine-mediated properties represents a critical advantage: the compound maintains favorable blood-brain barrier permeability characteristics (compounds with TPSA <60-70 Ų typically show high CNS penetration) while gaining the metabolic resistance conferred by C-F bonds [2].

Polar Surface Area Blood-Brain Barrier Permeability Oral Absorption

Agrochemical Intermediate: Imidacloprid and Acetamiprid Synthesis

2,4,6-Trifluorobenzyl alcohol is specifically documented as a key intermediate in the preparation of the commercial neonicotinoid insecticides imidacloprid and acetamiprid [1]. These pesticides have global market significance, with imidacloprid alone representing a multi-billion dollar active ingredient class. The compound is also reported as a precursor to the pharmaceutical intermediate 2,4,6-trifluorobenzylamide . In contrast, 2,4-difluorobenzyl alcohol and 2,3,4,5,6-pentafluorobenzyl alcohol are not prominently cited as intermediates for these specific commercial agrochemical products, highlighting a defined application niche for the 2,4,6-trifluoro substitution pattern in established synthetic routes .

Agrochemical Intermediate Imidacloprid Acetamiprid Neonicotinoid

Symmetric Fluorination for Nucleophilic Substitution and Oxidation

The symmetric 2,4,6-trifluoro substitution pattern on 2,4,6-trifluorobenzyl alcohol creates a uniquely activated benzylic position for nucleophilic substitution reactions relative to non-symmetric or less-fluorinated analogs [1]. The compound is documented to undergo efficient oxidation to 2,4,6-trifluorobenzaldehyde, a versatile building block. A reported synthetic route achieves 2,4,6-trifluorobenzaldehyde in 90% yield from 1,3,5-trifluorobenzene, with subsequent reduction providing 2,4,6-trifluorobenzyl alcohol in 86% yield and 96.2% GC purity [2]. This well-characterized two-step sequence offers predictable reaction outcomes that may not translate to unsymmetrical difluoro isomers (e.g., 2,4-difluoro) where regioselectivity becomes a confounding variable .

Nucleophilic Substitution Oxidation Aldehyde Synthesis SN2 Reactivity

Validated Industrial and Research Applications


Neonicotinoid Insecticide Intermediate

2,4,6-Trifluorobenzyl alcohol is specifically documented as a precursor in the synthesis of the commercial neonicotinoid insecticides imidacloprid and acetamiprid [1]. Its symmetric 2,4,6-trifluoro substitution pattern is integral to the established synthetic route for these globally significant crop protection agents. Unlike 2,4-difluorobenzyl alcohol or 2,3,4,5,6-pentafluorobenzyl alcohol, which lack comparable literature precedent for these specific products, 2,4,6-trifluorobenzyl alcohol offers a validated entry point into multi-billion dollar neonicotinoid active ingredient classes [2].

Fragment-Based Lead Optimization

With a LogP of 1.3–1.634 [1] and molecular weight of 162.11 g/mol [2], 2,4,6-trifluorobenzyl alcohol resides within optimal drug-likeness parameters while providing three metabolically stable C-F bonds. Its topological polar surface area of 20.2 Ų [3] is identical to unfluorinated benzyl alcohol, preserving favorable CNS permeability characteristics while gaining fluorine-mediated metabolic resistance. This profile makes the compound suitable for fragment-based drug discovery and lead optimization programs where balanced lipophilicity and metabolic stability are required without sacrificing blood-brain barrier penetration potential [4].

Precursor to 2,4,6-Trifluorobenzylamide

2,4,6-Trifluorobenzyl alcohol is reported as an intermediate for the preparation of 2,4,6-trifluorobenzylamide [1], a pharmaceutical intermediate. The compound's benzylic alcohol functionality enables straightforward conversion to the corresponding amine via established methods (e.g., conversion to benzyl chloride followed by amination). The validated two-step synthetic route from 1,3,5-trifluorobenzene provides reliable access to the alcohol in 86% yield with 96.2% GC purity , ensuring consistent quality for downstream pharmaceutical intermediate applications [2].

Fluorinated Aromatic Aldehyde Building Block

2,4,6-Trifluorobenzyl alcohol serves as a precursor to 2,4,6-trifluorobenzaldehyde, which is accessible in 90% yield from 1,3,5-trifluorobenzene via formylation [1]. The symmetric fluorination pattern eliminates regioselectivity concerns during formylation and subsequent transformations, providing predictable synthetic outcomes. This contrasts with unsymmetrical difluoro isomers where multiple reaction sites complicate product distribution and reduce effective yield. Researchers requiring a trifluorinated aromatic aldehyde building block for medicinal chemistry, agrochemical, or materials science applications benefit from this well-characterized synthetic pathway [2].

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